molecular formula C17H17N5O2S3 B2441129 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 868977-14-4

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No. B2441129
CAS RN: 868977-14-4
M. Wt: 419.54
InChI Key: JBMRBIRTYHOUJS-UHFFFAOYSA-N
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Description

The compound “N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiazole ring and a thiadiazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several heterocyclic rings, which are rings of atoms that contain at least one atom that is not carbon .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group (-CONH2) can participate in hydrolysis reactions, and the thiazole and thiadiazole rings can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide group could make it soluble in polar solvents .

Scientific Research Applications

Anticancer Activity

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide: has shown potential as an anticancer agent. The compound’s structure, which includes a thiazole ring, is known for its ability to interfere with cancer cell proliferation. Research indicates that thiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspase pathways . This makes the compound a promising candidate for developing new anticancer therapies.

Antimicrobial Properties

This compound exhibits significant antimicrobial properties. The presence of the thiazole and thiadiazole rings contributes to its ability to inhibit the growth of various bacterial and fungal strains. Studies have demonstrated that such heterocyclic compounds can disrupt microbial cell walls and interfere with protein synthesis, making them effective against resistant strains .

Antioxidant Activity

The antioxidant potential of N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is another area of interest. Compounds containing thiazole and thiadiazole moieties have been shown to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative disorders .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory effects of this compound. The thiazole ring is known to inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This inhibition reduces inflammation and pain, making the compound a potential candidate for developing new anti-inflammatory drugs .

Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum . This suggests that the compound may affect multiple biochemical pathways, leading to its observed biological effects.

Result of Action

Given the compound’s potential inhibitory activity against a wide range of human cancerous cell lines , it can be inferred that the compound may lead to a decrease in the proliferation of these cells.

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and its physical and chemical properties. Proper safety measures should always be taken when handling chemical substances .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-11-9-25-15(18-11)20-14(24)10-26-17-22-21-16(27-17)19-13(23)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMRBIRTYHOUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

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